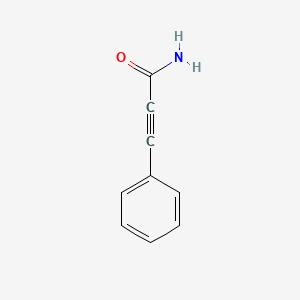

3-Phenylprop-2-ynamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZEVFDPBDIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334958 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7223-30-5 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Phenylprop-2-ynamide: A Guide to a Versatile Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylprop-2-ynamide, a member of the versatile ynamide class of compounds. Ynamides, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, have emerged as powerful intermediates in organic synthesis and medicinal chemistry due to their unique balance of stability and reactivity. This document details a robust, modern synthetic protocol for this compound, explains the rationale behind the chosen methodology, and presents a full suite of expected characterization data based on established spectroscopic principles. We provide detailed, step-by-step experimental procedures for both synthesis and analysis, designed to be directly applicable in a laboratory setting. This guide is intended to empower researchers and drug development professionals to confidently synthesize, verify, and utilize this valuable chemical entity in their discovery programs.

Introduction: The Strategic Value of Ynamides

The Ynamide Functional Group: A Modern Pharmacophore

Ynamides are a unique class of alkynes where the carbon-carbon triple bond is directly connected to a nitrogen atom that bears an electron-withdrawing group.[1] This arrangement tempers the high reactivity typically associated with ynamines (which lack the electron-withdrawing group), rendering ynamides significantly more stable and easier to handle.[2] Despite this enhanced stability, the alkyne remains highly polarized, making ynamides versatile synthons that exhibit both nucleophilic and electrophilic properties.[1] This dual reactivity has led to their extensive use in a wide array of chemical transformations, including cycloadditions, hydroaminations, and transition metal-catalyzed annulations, to construct complex nitrogen-containing heterocycles.[2][3]

Profile of this compound

This compound (C₉H₇NO) is a foundational ynamide structure featuring a phenyl group attached to the alkyne, which provides a key site for further functionalization or for influencing molecular interactions through its aromaticity. Its structure makes it an ideal starting point for building libraries of more complex molecules for screening in drug discovery and materials science. This guide provides the necessary framework for its synthesis and definitive characterization.

Caption: Structure of this compound.

Synthetic Strategy and Rationale

The synthesis of ynamides has evolved significantly, moving from harsh elimination or isomerization reactions to more refined and reliable methods.[2] The most robust and widely adopted strategies for constructing the N-alkynyl bond involve the coupling of an amine derivative with an electrophilic alkyne source.

Preferred Synthetic Route: Amidation of Phenylpropiolic Acid

While copper-catalyzed N-alkynylation of amides with haloalkynes is a powerful method, a more direct and atom-economical approach for a primary ynamide is the amidation of the corresponding alkynyl carboxylic acid.[4][5] This avoids the need to pre-form a haloalkyne. The direct condensation of phenylpropiolic acid with an ammonia source can be achieved using standard peptide coupling reagents. This method is favored for its operational simplicity and the ready availability of the starting materials.

The reaction proceeds by activating the carboxylic acid, typically with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form a highly reactive O-acylisourea intermediate.[][7] This intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide, releasing a urea byproduct.[7]

Proposed Reaction Mechanism

Caption: Mechanism of coupling agent-mediated amidation.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from phenylpropiolic acid using EDCI as a coupling agent and ammonium chloride as the ammonia source.

Materials and Reagents

-

Phenylpropiolic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenylpropiolic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Activation: Add EDCI (1.2 eq) to the cooled solution and stir for 20 minutes. The formation of the active ester is typically observed by a slight change in the solution's appearance.

-

Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add DCM. Add DIPEA (3.0 eq) to this suspension and stir vigorously for 10 minutes. Transfer this mixture to the reaction flask containing the activated acid via cannula.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

Work-up and Purification

-

Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the known spectral properties of the constituent functional groups.

Expected Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.50 - 7.45 | m | 2H | Ar-H (ortho) | Aromatic protons ortho to the alkyne substituent are typically deshielded. |

| ~ 7.40 - 7.30 | m | 3H | Ar-H (meta, para) | Remaining aromatic protons. |

| ~ 5.70 | br s | 2H | -NH₂ | Amide protons are typically broad and their chemical shift is concentration-dependent. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 155.0 | C=O | Carbonyl carbon of the amide is significantly downfield. |

| ~ 132.5 | Ar-C (ipso) | Quaternary aromatic carbon attached to the alkyne. |

| ~ 130.0 | Ar-CH | Aromatic methine carbons. |

| ~ 129.0 | Ar-CH | Aromatic methine carbons. |

| ~ 121.0 | Ar-C (para) | Aromatic methine carbon. |

| ~ 85.0 | Ph-C≡ | Alkynyl carbon attached to the phenyl group. |

| ~ 80.0 | ≡C-C(O) | Alkynyl carbon attached to the carbonyl group. |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Characteristic Signal | Rationale |

|---|---|---|

| IR (ATR) | ~ 3350, 3180 cm⁻¹ (N-H stretch) | Two distinct bands are characteristic of a primary amide. |

| ~ 2230 cm⁻¹ (C≡C stretch) | The alkyne stretch is a sharp, medium-intensity band. | |

| ~ 1650 cm⁻¹ (C=O stretch, Amide I) | Strong absorption due to the amide carbonyl group.[8] | |

| ~ 1620 cm⁻¹ (N-H bend, Amide II) | Bending vibration of the N-H bond.[8] | |

| MS (ESI+) | m/z 146.06 [M+H]⁺ | Calculated for C₉H₈NO⁺. |

| | m/z 168.04 [M+Na]⁺ | Calculated for C₉H₇NNaO⁺. |

Detailed Experimental Protocol: Characterization

Sample Preparation

-

NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

IR: Place a small amount of the solid product directly on the ATR crystal of the FTIR spectrometer.

-

MS: Prepare a dilute solution (~0.1 mg/mL) of the product in a suitable solvent such as methanol or acetonitrile for direct infusion into the ESI source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: 400 or 500 MHz NMR Spectrometer.

-

Procedure: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm proton and carbon assignments.

Infrared (IR) Spectroscopy

-

Apparatus: FTIR Spectrometer with a Universal ATR accessory.

-

Procedure: Collect the spectrum from 4000 to 400 cm⁻¹. Identify key vibrational frequencies corresponding to the N-H, C≡C, and C=O bonds.

Mass Spectrometry (MS)

-

Apparatus: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

-

Procedure: Acquire the mass spectrum in positive ion mode to confirm the molecular weight of the compound by observing the [M+H]⁺ and [M+Na]⁺ adducts.

Reactivity and Future Directions

Known Reactivity of Ynamides

This compound is an excellent substrate for a variety of synthetic transformations, serving as a gateway to more complex molecular architectures. Researchers can leverage its reactivity in:

-

Cycloaddition Reactions: As a dienophile or dipolarophile to construct heterocyclic systems.

-

Transition Metal-Catalyzed Annulations: To build fused ring systems of interest in medicinal chemistry.[3]

-

Hydrofunctionalization: Addition of H-X across the triple bond (e.g., hydroamination, hydrohalogenation) to generate highly functionalized enamides.[2]

Potential Applications in Drug Discovery

The ynamide motif is present in a number of biologically active molecules. The unique electronic and steric properties of the functional group can lead to potent and selective interactions with biological targets. This compound and its derivatives are prime candidates for inclusion in screening libraries targeting a range of therapeutic areas, from oncology to neuroscience.[9]

References

- The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRVExbnkk5FbpRsQ6x6BGtHqlozZpGwxZDD1UyO-9V-RIxU969PqsGrLZQj7gsfN-1SrzQO4iMxH_LKm9cFS-KQZoGsu7UHJ23nrjCU7Agsn9dgZ13jZWslA_ypczf6nwrmXG5h_aiGXNVFRyx03PF2rPjTEeP

- ChemicalBook. This compound synthesis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYKpIdpxHHLu1OAFPGu_VW92Su_KdC7vtm67P2NaP-_iXwmOy7NiT3tDXC8fJNRrsz-K5Vu_Q5cLfwB73qQsnVK9coOw0sc-DVwKQtvJ7GdHbCNuP2d66ZrvTAU0N396L9FVnjW2YTkbLDGiWhxEb2fmnB4A32me2zGgM=

- ResearchGate. Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVZ0y6g3ihX2efd-XR0ydS5gMMBZ292ex90SOhJXNkurLte2Yd53L9IyhU7jDdzJAkHYcKtPhFmU1HRLt6i_gczCWLl-sCAsnX5FYlvSCq-btz6UJYd_SnbAp-p4UNTxHTvGz4c7a_Z9RAnhDGmPsYwmh2qtmqK7JC5__fMR83PFilKpsC0Nb2D6_nZTJ6G32VpOWAt9SIJThDsLiYyd2HH3-GKQIJVisIh2qVnIxmy6wNMiNLtq8PNnWiCWbTwldRcQ==

- Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXvwjf-9bluw-Ncjc99lX-5oPDLQpApyuIPli8ID_jisEW-KQrYkF2JG9wh7oaIcu5DTjacMf47SGtyZ59nI7aqqAkiLrsopC1X9a8bdytYh_VmwYCUNqJskD4cITs0edLU22Pdr3iagfISpfrHXeZbuUtI-HH1uh0pecc

- PubChem. 2-Propenamide, 3-phenyl- | C9H9NO | CID 12135. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxBYYbmdAebCfv_VO_XtAKLZRUTKRXtj_sHHZ9NxOByYP76YLm_GvEodvU3TnN6V28fx6o02TM85J48LSiaV9n6UUKIDg9TdxGj57VzJLzJCC-PBvrvC0oXUofafXEHojddpSVCIJMqkC7Bg_K8314rn5y0kD6xQ==

- PubChem. 3-Phenylprop-2-enenitrile | C9H7N | CID 74667. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHxJnzAIxVc2IveGpxrPT_DJtXHsMcXf25fJI32Pvw7Ls4cZxcgHu1fsTggQYKE1Oc6xOR7rYfChRg--mvsMNeS-0jzoTD8Oz-SPFcxYRHUZ0pBGjI2aeMnK2QyHFxKWBQzK2mi9xc1PGR2HSxzrQn99bd6ZAJm6nX3fRdbw==

- PubChem. 3-Phenylprop-2-Enal | C9H8O | CID 307. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyziPvIbXHGfDqOL_R8VR0IQUqphVdw2b-1WXwX-eabIemY7gjPEsZOw4h5aFZS511cCLughw7SpgoHpwnBTzJe_aBi_lIHdZBrE_2i61lP9c2aExdIwbeCwX-u5paww9p60JiLRHFQKwcNdN8qJkv-TQC3VZW6A==

- NIH National Library of Medicine. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd818aQ18iuKwB9POMVTwsRoi86EAH0jLMZ6xKuIRcRKJJB0l3rFSjJT4HV7tNzb-UU8lPqOiR4eiUs5bz3-RIxRQ4oFz_6lqf1-CBGtcJfQmuE0Ti2J1WmdMZZb1G6yhbECBOKSCJ3Cgblg==

- Prep and characterization of a phenylprop-2-en-1-one compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAbnrcfFP7dt1Ykdkt4yHMWyqcg2BW3ejI-qVhlNwm49E3HHyFKw41gmdtDz5ucMucMn7U-VERyW5NCXm5hfkOxUHPKzgcBDbIZH6q5U9t2dZUE0bfeWLDEzp5JjHAPT5-wnHoQWvFJoDXZLXpUWuUBUVEwGQByZiPVn7fr5f2rTuFhnuCcQOVVtImSC1oFP-MoL9d8tjRnycrzrDofA==

- Yeast Metabolome Database. Cinnamaldehyde (YMDB01654). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf101pokHUf5JSZ_bFLtC0BCgsdaVaW6pIZ3A_zc4thglM7WBkEupSKk0UgulsElEzXCbarsEdAo_UxaaOfidHuFSRMobQXq6yXX3_hBLTGKnQ3P4JMpHu9WrUGgrs6h46

- ResearchGate. Cascade Nucleophilic Attack/Addition Cyclization Reactions to Synthesize Oxazolidin-2-imines via (Z)-2-Bromo-3-phenylprop-2-en-1-ols/3-phenylprop-2-yn-1-ols and Diphenyl Carbodiimides. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGJ21m1koQDfZw0CsV9QazBdDUIUZVpjspifo3jbcfRojutLjg5BcMkM9CAryKC5MMkxT_IPwrY9ChhNzEte_H3m9EiaHmazl-hOYz5jRW7AXGmsUd4A6s0IQ9zWRndsfnHhogAn9vZz6mC9EXob-IptrVAA-onDjY4C8GVGEp6pTgpK_IJPBGPXxVgEMZjG6F5uhsGB996oOi9ToXol833Hw8-5Z4wDllrxyqgyZtqc2a2q2RhkG6xU6vycrRqcJrQmBvc2XlDMHconQ23bld4gdfVWVUoSXAFGQLUpqBiVz9vC0ysvRqE2GDY4ZwrABI0gnfkg1ejqrpL8JLw6IHpc8foAUwHHhO7pdDtkgvQhy_RvO3PUJHOAaxJ7YEcjVE

- University of Utah Chemistry Department. gHMQC NMR Spectrum. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwBLpoSP_D8Tsf6hQdIQHxbSaJHBS1TEkTUOIOIGLzeIeOfEC3Qx8XRx0lx0pL8WgQFM1zrnH91qA86wwy8l3BHk4mzf1w4zrSGdUwi8nmgjgfsYAZ1nzwmY3ETskCb0pu7El9PZkt2oTWmSDzqcjdA5Pjuq56nNhiWJeWFuxRnRq-VSgQVCrmVHKNwo-sjQ==

- Chemical Synthesis Database. N-phenyl-2-propynamide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXk1FbUx294W3t3PzccANdzYjqIwC7kNxD1erxOKi3_L1K9INHSvh8X7Y5wc4imrdaRO4p9wi8CPg69yezOj7Emz2vXDt7uHB3cDkSz2mV0LnoKUdNRD017Cp89k8rRoLHUGSqHeKFPlzGrCiJec75PnGal0YwomZrzg==

- NIH National Library of Medicine. Ynamides: A Modern Functional Group For The New Millennium. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAUb25_5BuLH66QFdBhtAAeZUJXl3IQfEenBXyZx66u0av_GUXbEFH_EbuKA_ITHk74YXDadz70VT_47Mwnbtb6FujOHbX8CgKtq0ivCuQUWP3h_wD_1Isf4gzchMWcRgSjwNntgjamVZADQ==

- NIH National Library of Medicine. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCa_4rLLasH1KTkBTh-ADp3LYjUn3Fq4dmvTMd1HugNbuF-MSBihzwAtsLSuE5tvkC7wqZYNIvo3hL00QZXDN2icrcR17gb4v80h49lriI_Pi2XmFfMQrhIXgsU_dRhdvNbZ30inDe_rKPTw==

- mVOC 4.0. (E)-3-phenylprop-2-enal. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7HH__TktfBYkgxQCR7Xvd37CozlcklZFgACE1f0oO7M_9U_4by_nlndqf9TX4hKDvd71EqDXEdCJQZ7xLK9cfJ17sCgIQ3629qxJWp-euRgGLyHGnpZzXrEB-vHuEhSO_H1kLWvZGRWhWwabQMSBntsSUEikNuFqDjiWsEUj-uU4UH3tKg1Z8eD-Q

- ResearchGate. Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzkotQJD7d7ZO9hkJ02XJLnH8p5XpyCrWSyuyXguZVrWY91sONKvYpDotaK0ow4z25Ppf63zU0kvnYJw42aSlQ3rVdD07d5qz5KFQi92HHlNCF52w7ecxFL-wha_UIC7qE45r1EQzKnGu_OFlkn0d9NqxLvaIHwI-TNHR6WV2MK43doJZJZG7O45VvT4eYTSLw7KY62P4yEGUjVvIYPKvd9Y01n65IjqIXG1d0APQAZjTcHtEgdtmsRrqEsRCHotjJkfuYgEM-enPy5wTKHaGwTkOklTcykFwi8sVBvOe69g==

- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Available from: https://vertexaisearch.cloud.google.

- Benchchem. N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Prospective Technical Guide for an Uncharacterized Ynamide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5hnSy4G47pioyDfxkO0BWM8TM-kTZ0mm_9v7kDr23CPJgKRzympcrm7bmqas2Z8pmYpFtheY7po_Dcbmkg2pwdNhsPEIgVbB6vAyCKGPs_-t4DK6zROtutSxrOoYsnmhN4VPgV-LQ451Y8eoKNoRxAG5NxqT_99F7gBuF7PiaWBvQESqKfSJdnNywC2ZA3R8xq4fZUY_RpDbTSZeABDkpQZzI3UH_R_HpHlUofUWB85dLhFbELKjMDSLm62XrinEZUw==

- Khan Academy. Amide formation from carboxylic acid derivatives. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPW37RN4YgQXL2XkKBbv2cUpf6ljn81iEmQZyM9SpAj9YGQ2sF5lNqM4dvSnGM1N8HUkIkJDLCsYXHFoT-3M6-mD6oxtG3SLQnAVf9XVI4HZaW6-hmwpDZ-G7jlBzg2V0pnhmgB3tqKgxTXItAOcW_5UmEjujRqobeOMfcEQZhH2e_BGvUtqJwCR-PUWRUPicP5uOUWRh1wHOe3GENCeZUsLJ4AlEaO9jOVDOyXG8cwevwSHi9cReSSiuT5BFvp0nhujWL03jH7LjRABEAnJUEOeVGTIxPOhs7rE7P8Lx9LvPmq4HXryuCx0X4Q3LVZHp5XKvtol7JjAXQVmznpb_0yn2FzlJLAiioQfSCGMfYHij97fx0nxAlyjHv

- LGC Standards. (E)-3-Phenylprop-2-enamide (trans-Cinnamamide). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENGEmOHdpYqgX9hp1ispf5fueD0n5Jqf5q6uQZ9VFhevymkPwnBu-l-wyGm07nIkujeANoA3758Kmj0fbhzCp9geed963a3ywN9NfhR8c3yaVKwT3aaepahAXXSWZp-RAV-sLFaqXnO6CSzibufvncL73Ho178gv-g6bN7x4yZG8q9VbYOA2MGLOfmoWcrztZVH8woTQ==

- Royal Society of Chemistry. Reactivity of ynamides in catalytic intermolecular annulations. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGREvJRVxaT2P7ux9JIsuTPZ_4eISQKMdK77jlAmoF8Z1GvuPKSPVig3tIHTuKXEc-VcOw7i_LYNKHYpX_W43uiNPOlWreG-Xir0zby_ianz_9PXU4Uv8OBIFEFgTZL-nPRwZGE-7LRys67UQRdEBLUzTjRnrGwWyXsP2s=

- Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrSoLXH6tjuVp_6TV-2_G4wXPNWJ4OeH_dINco3SO2EgEp1SwRr7PVc4vY6_uXqz-v48o7MCQMpXOB5pyRO5rMfQ-eGfCxoTrKpi1u9YXDapZFYTYJz3_5lskKCfub5nJcC0FAVx9tq9MTi87FGoTt-vOnBxScUN0BhUIo7SPYXnes8cuuNBZ3IUO1vGhP5jzvu3fGhYeNc7E=

- EMBL-EBI. 3-phenylprop-2-enal (CHEBI:142921). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX4QTizgLcJ3-OLVWebeprCcZ5crAYzuTmDRB6NOf14EAFK7nmg7IevAkzYVU_FVSUKHNnwfzmMxcce7-v9l_5h8xJpZ54CZX2kvvHGBZpYBJj9gVt6y9RWQXH-AsibjZaQg==

- NIH National Library of Medicine. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_45EBilb90WuKxg5wicqaihEfYywFLBkwi4YrlxUVutmDXAZjOf3kc9He-HsWpQYCT3l5J-7pxKDIoIaKB7ITUDmJLfDQQRocELquFof7F5IQf38e4DOocBeG04ZdGuv080JRLml945okg==

- ResearchGate. Reactivity of ynamides in catalytic intermolecular annulations. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7h8FKbv10tyaucITQppx25sJaPVWnNYCgPu_YWxlOwweVogwVd-sDJyFhGgjzl3c-v52UHL5NZeF7VaxzSkMVYHX3TerNu5OMLe518bMH6b1Uiaa5BIX1FOLV3t96Z4YW4mImMj8iPYoomx4Hot__1nJ0PcMXqzte6wTJqZqGUa1xxCpHHoaNDVlnnWnQxx5ifHaVJnaOOQj-bGQ8SMYR8xx7lSGfp2m1vGw==

- NIST WebBook. 2-Propenal, 3-phenyl-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6AeZQtborh28SdPQ6Ptq11nkiZ9oACNHIfhUTA0zZ3xfsmuYZuAvIAxVzeJLJtMElHqwByY5h19RrB_-9DNtrYAGAoywQooFJSameQGblColGgNp6Vyg7lxHgarbP3p1wOUS6nplH8VH9qbycki4av1MhUZ4=

- NIST WebBook. 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiLpJqAEecGn8Q3xRwgdURKNBf7IfriF5vzKI2eQTeRzFAXD4Iqr55VvJO0xRW5xuZ6AWHuPpGQB5ev8N0bHO9rms1Ov7f-Zh5cQ5S9_yADnq7gxLo76pzQwPTWQgdMdpDS4o5Jwsah4TZRjiLZuPZDZnK

- NIH National Library of Medicine. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdvGrkOFWc3sN2rriWykF9C-H_7PA7u2J3us9wAc7FMIFg4YkdjZL9ia5_EHxNlXbm2-NthCg6woxRE8DzBdQ4s5aNM3lyVp11MiNjy3Q0v_wPoTFtbG2zzkTtUaRze-RX8iCzx5Pgw0Nbpg==

- ResearchGate. (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWOU-8hcq7nCUSfoxnamld3Z1ofN20vyrDCHunMEO7igGNDF_yQARiMPMkvS11x6WmQ1B61zFw0rDxpxvWk0MMN_IJvObXcno_q9R_luOQ2fGxCrLt6i74yjRsqvUlxpB5ljdTLJaFx1j80WWNQP6Bkz74HUHAh8sV78sdBcxuQsCgTV1wQLZC3L0yK0SnxKYD0-IgyeOhjWhbgnZOeTE6WDilnIuxI49ia3eAlJ2x0REc-w==

- NIST WebBook. 2-Propenal, 3-phenyl-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHolEpkwQG5m_FUKgcpTZVwx7XnyzAZWTY8utwyRG96AIISNTsJFVn9uCXmSKGTX5YZ2styIg1gUJNb-0aWj2TWtT7W_nggmftDRRPEB-Oo0RhBGqHuFYdOpqfURwHD-epvYTJIA6sl0iAQIhVeB2XR9YxaSgrC__Kmalkmi83omg==

- NIST WebBook. 2-Propen-1-ol, 3-phenyl-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlZszLSiOUQOlQwe_Bh_rkLSMmhiL9KMk_bpGHf3e4JpVNDU4PYTmz8zrjv3m0n85INdzlC3RktJMq79FXSUSiQRjqeN3xUkmZy7BfXoobyOs4K_LRmUZxRp_R8XyOG3Sq1E7ehWGyrfl8OUEhqKdYa_Xj

Sources

- 1. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Alkyne's Signature: A Spectroscopic Deep Dive into 3-Phenylprop-2-ynamide

Abstract

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel molecular entities is a cornerstone of progress. 3-Phenylprop-2-ynamide, a molecule featuring a conjugated system of a phenyl group, a carbon-carbon triple bond, and an amide functionality, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By dissecting the characteristic signals and fragmentation patterns, this paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to characterize this and similar scaffolds, thereby facilitating more efficient and accurate drug discovery and development pipelines.

Introduction: The Structural Significance of this compound

The this compound core is a versatile building block in medicinal chemistry. The presence of the ynamide functional group, a highly reactive yet synthetically useful moiety, allows for a diverse range of chemical transformations, making it an attractive scaffold for the synthesis of complex heterocyclic compounds with potential biological activity. The phenyl ring and the amide group introduce functionalities that can engage in various intermolecular interactions, crucial for molecular recognition at biological targets.

A thorough understanding of the spectroscopic properties of this core structure is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions. This guide will walk through the theoretical underpinnings and practical interpretation of the key spectroscopic data for this compound.

Experimental Protocols & Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following general protocols are recommended.

Sample Preparation

-

NMR Spectroscopy: A sample of 5-10 mg of this compound should be dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.

-

IR Spectroscopy: For solid samples, a small amount of this compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Mass Spectrometry: A dilute solution of the sample (approximately 1 µg/mL) should be prepared in a suitable volatile solvent, such as methanol or acetonitrile, for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe can be used.

Instrumentation

-

NMR: ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for protons.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer with a resolution of at least 4 cm⁻¹ is suitable.

-

MS: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

Spectroscopic Data Analysis and Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amide protons.

-

Aromatic Protons (C₆H₅): The five protons on the phenyl ring will typically appear as a complex multiplet in the region of δ 7.3-7.6 ppm . The protons ortho to the alkynyl group are expected to be the most deshielded due to the anisotropic effect of the triple bond.

-

Amide Protons (NH₂): The two protons of the primary amide will likely appear as a broad singlet in the region of δ 5.5-8.0 ppm . The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. To confirm the presence of these exchangeable protons, a D₂O exchange experiment can be performed, which will result in the disappearance of the NH₂ signal.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around δ 154 ppm .

-

Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne will appear in the region of δ 80-90 ppm . The carbon attached to the phenyl group (C-Ph) will likely be at a slightly different chemical shift than the carbon attached to the amide group (C-C=O).

-

Aromatic Carbons (C₆H₅): The phenyl group will show four distinct signals:

-

The ipso-carbon (the carbon attached to the alkyne) is expected around δ 120 ppm .

-

The ortho and meta carbons will appear in the range of δ 128-132 ppm .

-

The para-carbon will be found around δ 130 ppm .

-

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.3-7.6 (m, 5H) | 128.0-132.0 |

| Amide N-H | 5.5-8.0 (br s, 2H) | - |

| Carbonyl C=O | - | ~154 |

| Alkynyl C≡C | - | ~80-90 |

| ipso-Aromatic C | - | ~120 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C≡C, and C=O bonds. An experimental spectrum is available from the NIST Chemistry WebBook[1].

-

N-H Stretch: The primary amide will show two distinct stretching vibrations in the region of 3350-3180 cm⁻¹ . These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a sharp, medium-intensity band in the region of 2260-2100 cm⁻¹ . The conjugation with the phenyl group and the amide may influence the exact position and intensity of this peak.

-

C=O Stretch (Amide I band): A strong absorption due to the carbonyl stretch will be prominent in the region of 1680-1630 cm⁻¹ .

-

N-H Bend (Amide II band): The N-H bending vibration will appear around 1650-1580 cm⁻¹ .

-

Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3350-3180 (two bands) | Medium |

| Alkyne (C≡C) | Stretch | 2260-2100 | Medium, Sharp |

| Carbonyl (C=O) | Stretch (Amide I) | 1680-1630 | Strong |

| Amide (N-H) | Bend (Amide II) | 1650-1580 | Medium |

| Aromatic (C-H) | Stretch | >3000 | Medium |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium-Weak |

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₇NO, giving it a molecular weight of approximately 145.16 g/mol . In an EI-MS spectrum, the molecular ion peak (M⁺) would be expected at m/z 145 .

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several characteristic pathways:

-

Loss of NH₂: Cleavage of the amide group could lead to the formation of a phenylpropynoyl cation at m/z 129 .

-

Loss of CO: Subsequent loss of carbon monoxide from the m/z 129 fragment would result in the formation of the phenylpropargyl cation at m/z 101 .

-

Phenyl Cation: The phenyl cation at m/z 77 is a common fragment in the mass spectra of benzene derivatives.

-

Integrated Spectroscopic Analysis Workflow

The synergy of these three spectroscopic techniques provides a robust method for the structural confirmation of this compound. The workflow for this integrated analysis is depicted below.

Figure 1: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key amide and alkyne functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical scaffold, ultimately contributing to the advancement of drug discovery and development. By understanding the principles outlined herein, researchers can confidently apply these spectroscopic techniques to a wide range of related molecules.

References

The Ascendancy of 3-Phenylpropiolamides: From Obscurity to a Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpropiolamide core, a seemingly simple architectural motif combining an aromatic ring, a reactive alkyne, and a robust amide linkage, has quietly evolved from a synthetic curiosity into a privileged scaffold with significant implications for medicinal chemistry, organic synthesis, and materials science. This guide provides a comprehensive exploration of the discovery and historical development of 3-phenylpropiolamides, charting their journey from early, challenging syntheses to the sophisticated and efficient catalytic methodologies employed today. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present a comparative analysis of synthetic routes. Furthermore, this guide will illuminate the expanding applications of this versatile chemical entity, from its role as a crucial building block in the construction of complex heterocyclic systems to its emergence as a potent bioactive agent.

Introduction: The Allure of a Trifunctional Scaffold

The 3-phenylpropiolamide moiety is characterized by the rigid, linear geometry of the alkyne, the electronic properties of the phenyl group, and the hydrogen-bonding capabilities of the amide. This unique combination of features imparts a fascinating reactivity profile and a three-dimensional shape that is increasingly recognized for its potential in molecular recognition and covalent targeting in biological systems. The inherent reactivity of the electron-deficient alkyne makes it a versatile handle for a plethora of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-couplings, and nucleophilic additions. This guide will navigate the scientific narrative of this remarkable class of compounds, offering insights into its past, present, and future in chemical research.

Historical Perspective: The Genesis of Acetylenic Amides

The story of 3-phenylpropiolamides is intrinsically linked to the broader history of acetylene chemistry. While the exact first synthesis of a 3-phenylpropiolamide is not prominently documented in a single seminal publication, its conceptual origins can be traced back to the pioneering work on acetylenic compounds in the late 19th and early 20th centuries. The French chemist Charles Moureu, a notable figure in the study of acetylenic compounds, laid much of the groundwork for understanding the synthesis and reactivity of this class of molecules.[1]

Early synthetic approaches to amides, such as the Schotten-Baumann reaction discovered in the 1880s, provided the fundamental chemistry for forming the amide bond from an amine and an acid chloride.[2] However, the synthesis of the requisite 3-phenylpropioloyl chloride from the corresponding acid was often a challenging step, limiting the widespread exploration of these compounds. The initial syntheses were often multi-step, low-yielding, and required harsh reaction conditions, relegating 3-phenylpropiolamides to a niche area of organic synthesis for many decades.

Evolution of Synthetic Methodologies: A Paradigm Shift in Efficiency

The last few decades have witnessed a dramatic transformation in the synthetic accessibility of 3-phenylpropiolamides, driven by the development of powerful catalytic methods. These modern techniques have largely superseded the classical, more arduous routes, offering milder conditions, greater functional group tolerance, and significantly improved yields.

The Cornerstone of Modern Synthesis: The Sonogashira Coupling

The advent of palladium- and copper-cocatalyzed cross-coupling reactions, particularly the Sonogashira coupling, has been a game-changer for the synthesis of 3-phenylpropiolamides.[3] This reaction allows for the direct coupling of a terminal alkyne (phenylacetylene) with a carbamoyl chloride or an isocyanate, or alternatively, the coupling of an aryl halide with a propiolamide. The Sonogashira coupling is renowned for its mild reaction conditions and broad substrate scope, making it the most versatile and widely used method for preparing 3-phenylpropiolamides today.[4]

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira coupling is a well-studied process involving two interconnected cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form the crucial copper(I) acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.

Figure 1: A simplified diagram of the Sonogashira coupling mechanism.

Experimental Protocol: A Representative Sonogashira Coupling for the Synthesis of N-Benzyl-3-phenylpropiolamide

This protocol provides a general procedure for the synthesis of an N-substituted 3-phenylpropiolamide using a Sonogashira coupling reaction.

Materials:

-

Phenylacetylene

-

Benzyl isocyanate

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

Procedure:

-

To a dry, nitrogen-flushed flask, add PdCl₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).

-

Add anhydrous toluene, followed by triethylamine.

-

To this mixture, add phenylacetylene (1.0 eq) and benzyl isocyanate (1.1 eq) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-3-phenylpropiolamide.

Direct Amidation of 3-Phenylpropiolic Acid: An Atom-Economical Approach

More recently, methods for the direct catalytic amidation of carboxylic acids with amines have gained significant traction as a more atom-economical and environmentally friendly alternative to traditional methods that require stoichiometric activating agents.[5] These reactions typically employ a catalyst, such as a boronic acid or a group (IV) metal complex, to activate the carboxylic acid towards nucleophilic attack by the amine, with water being the only byproduct.[6] While this approach is highly desirable, it often requires higher temperatures to drive the dehydration.

Mechanism of Boronic Acid-Catalyzed Amidation:

The mechanism of boronic acid-catalyzed amidation is thought to proceed through the formation of an acyloxyboronate intermediate. The boronic acid reacts with the carboxylic acid to form this activated species, which is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the boronic acid catalyst.

Figure 2: A conceptual workflow for boronic acid-catalyzed direct amidation.

Experimental Protocol: Direct Amidation of 3-Phenylpropiolic Acid with Benzylamine

This protocol outlines a general procedure for the direct amidation of 3-phenylpropiolic acid.

Materials:

-

3-Phenylpropiolic acid

-

Benzylamine

-

Zirconium(IV) chloride (ZrCl₄) as catalyst

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried flask, add 3-phenylpropiolic acid (1.0 eq), benzylamine (1.0 eq), and ZrCl₄ (10 mol%).

-

Add anhydrous toluene and equip the flask with a Dean-Stark apparatus to remove water.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-3-phenylpropiolamide.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular 3-phenylpropiolamide depends on several factors, including the availability of starting materials, desired scale, and functional group tolerance. The following table provides a comparative overview of the two main modern synthetic strategies.

| Feature | Sonogashira Coupling | Direct Catalytic Amidation |

| Starting Materials | Phenylacetylene, Isocyanate/Carbamoyl Chloride | 3-Phenylpropiolic Acid, Amine |

| Catalyst | Pd/Cu | Boronic Acid / Group (IV) Metal |

| Reaction Conditions | Mild (often room temp to 80 °C) | Generally requires higher temperatures (reflux) |

| Yields | Generally high | Moderate to high |

| Atom Economy | Good | Excellent (water is the only byproduct) |

| Substrate Scope | Broad | Can be limited by the stability of the amine at high temps |

| Key Advantage | High versatility and functional group tolerance | High atom economy and environmental friendliness |

Physicochemical and Spectroscopic Properties

The physicochemical properties of 3-phenylpropiolamides are influenced by the nature of the substituent on the amide nitrogen. Generally, they are crystalline solids with moderate to low solubility in water and good solubility in common organic solvents.

Spectroscopic Characterization:

The structural elucidation of 3-phenylpropiolamides relies on a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals for the aromatic protons of the phenyl group, the protons of the N-substituent, and a characteristic singlet for the amide N-H proton (if present).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic signals for the acetylenic carbons, typically in the range of 80-90 ppm, as well as signals for the carbonyl carbon of the amide at around 150-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the C=O stretch of the amide group (around 1640 cm⁻¹) and a sharp, weaker band for the C≡C stretch of the alkyne (around 2200 cm⁻¹). The N-H stretch of a secondary amide appears as a sharp band around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound.

Table of Representative Spectroscopic Data for N-Benzyl-3-phenylpropiolamide:

| Spectroscopic Data | N-Benzyl-3-phenylpropiolamide |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55-7.53 (m, 2H), 7.42-7.30 (m, 8H), 6.25 (br s, 1H), 4.58 (d, J = 5.6 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 153.8, 137.6, 132.6, 130.4, 129.1, 128.8, 128.0, 127.8, 120.1, 86.8, 80.8, 44.3 |

| IR (KBr, cm⁻¹) ν | 3290 (N-H), 2210 (C≡C), 1635 (C=O) |

| MS (EI) m/z | 235 (M⁺) |

Applications: A Scaffold of Growing Importance

Initially explored as simple organic building blocks, 3-phenylpropiolamides are now recognized for their significant potential in diverse areas of chemical science.

Building Blocks in Heterocyclic Synthesis

The inherent reactivity of the alkyne and the presence of the amide functionality make 3-phenylpropiolamides valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles. Intramolecular cyclization reactions, often catalyzed by transition metals, can lead to the formation of lactams, pyridones, and other complex ring systems.[7][8] For example, the intramolecular cyclization of N-allyl propiolamides is a facile route to highly substituted γ-lactams.[7]

Medicinal Chemistry and Drug Discovery

Recent studies have highlighted the promising biological activities of 3-phenylpropiolamides, positioning them as an emerging "privileged scaffold" in medicinal chemistry.

-

Antifungal Agents: A notable recent discovery is the potent and broad-spectrum antifungal activity of certain N-phenylpropiolamide derivatives. These compounds have been identified as novel succinate dehydrogenase inhibitors (SDHIs), a well-established target for fungicides. The propiolamide moiety acts as a Michael acceptor, suggesting a potential covalent mechanism of action.

-

Drug Discovery Scaffolds: The rigid, well-defined structure of the 3-phenylpropiolamide core makes it an attractive template for the design of inhibitors for various biological targets. The ability to readily modify both the phenyl ring and the N-substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Future Outlook and Conclusion

The journey of 3-phenylpropiolamides from relative obscurity to a scaffold of significant interest is a testament to the power of modern synthetic chemistry. The development of efficient and versatile catalytic methods has unlocked the potential of this once hard-to-access class of compounds. As our understanding of their reactivity and biological activity continues to grow, it is anticipated that 3-phenylpropiolamides will find even broader applications in the years to come. Their utility as synthetic intermediates in the construction of complex molecules, coupled with their own burgeoning biological activity profile, ensures that the 3-phenylpropiolamide core will remain a focal point of research and development in the chemical sciences. This guide has provided a comprehensive overview of their discovery, synthesis, and applications, with the aim of inspiring further innovation in this exciting and evolving field.

References

-

Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. Retrieved from [Link]

-

Podlech, J. (2018). Charles Moureu: From the Collège de France to poison gases. OpenEdition Journals. Retrieved from [Link]

-

Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (n.d.). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. The Royal Society of Chemistry. Retrieved from [Link]

- Soleimani-Amiri, S., Vessally, E., Babazadeh, M., Hosseinian, A., & Edjlali, L. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(50), 31535-31553.

- Sim, H. S., Khanal, H. D., & Lee, Y. R. (2022). Fe(III)-Catalyzed Tandem Cyclization of Phenylpropiolamides with 3-Formylchromones for the Construction of 2-Pyridones. The Journal of Organic Chemistry, 87(19), 13087-13101.

-

(n.d.). Supplementary Material. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylpropylamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-3-phenylpropanamide. PubChem. Retrieved from [Link]

-

(2013). Effect of additives on the amidation of 3-phenyl- propanoic acid (1)... ResearchGate. Retrieved from [Link]

- Evano, G., & Zhao, J. (2024). The Chemistry of Ynamides: Development, Syntheses, and Applications in Organic Synthesis. Taylor & Francis eBooks.

- Papageorgiou, V. P., & Assimopoulou, A. N. (2004). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.

-

(n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved from [Link]

-

Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

-

(2018). a) Pd(dppf)Cl2‐catalyzed synthesis of N‐acyl propiolamide derivatives... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylpropanamide. PubChem. Retrieved from [Link]

-

(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

-

Grams, R. J., Garcia, C. J., Szwetkowski, C., & Santos, W. L. (2020). Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation. Organic Chemistry Portal. Retrieved from [Link]

- Wang, T., et al. (2018). Synthesis of α-Methylene-β-lactams Enabled by Base-Promoted Intramolecular 1,2-Addition of N-Propiolamide and C-C Bond Migrating Cleavage of Aziridine. Organic Letters, 20(8), 2407-2411.

-

Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester. NIST WebBook. Retrieved from [Link]

- (2025). Biogenic synthesis of Pd/CuFe2O4 magnetic nanocatalyst for the Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Grams, R. J., Garcia, C. J., Szwetkowski, C., & Santos, W. L. (2020). Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation. PubMed. Retrieved from [Link]

- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

-

(2023). Sonogashira coupling‐based synthesis of arylpropynylamines. ResearchGate. Retrieved from [Link]

-

(2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. University of York Research Repository. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Diethylamino-1-phenylpropyne. NIST WebBook. Retrieved from [Link]

-

(n.d.). Special Issue : Heterocyclic Building Blocks for Medicinal Applications. MDPI. Retrieved from [Link]

-

(2024). Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!. Retrieved from [Link]

-

(2022). Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds. PubMed. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,3-Diphenylpropylamine. NIST WebBook. Retrieved from [Link]

- Mo, F., Dong, G., Zhang, Y., & Wang, J. (2013). Recent applications of arene diazonium salts in organic synthesis. Organic & Biomolecular Chemistry, 11(10), 1582-1593.

-

(2017). Synthetic Applications of Triphenylphosphine. ResearchGate. Retrieved from [Link]

-

(2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. PubMed Central. Retrieved from [Link]

Sources

- 1. Charles Moureu: From the Collège de France to poison gases [journals.openedition.org]

- 2. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. diva-portal.org [diva-portal.org]

- 7. Intramolecular cyclization of N -allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03075D [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

investigating the biological activity of 3-Phenylprop-2-ynamide derivatives

An In-depth Technical Guide to the Biological Activity of 3-Phenylprop-2-enamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-phenylprop-2-enamide scaffold, a core component of cinnamic acid derivatives, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, readily accessible through straightforward synthetic routes, have been extensively investigated for their therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of 3-phenylprop-2-enamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Versatile 3-Phenylprop-2-enamide Scaffold

Phenylpropanoids and their derivatives are a class of plant secondary metabolites widely found in nature.[1] At the heart of many of these compounds is the 3-phenylprop-2-enamide moiety, an unsaturated amide featuring a phenyl group conjugated with an acrylic acid amide. This structural framework is not only a key component of natural products but also a foundational template for synthetic compounds with significant therapeutic applications.[1] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at the phenyl ring, the amide nitrogen, and the olefinic linker, which in turn modulates its biological profile. Derivatives have shown a wide array of pharmacological effects, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1][2][3] This guide synthesizes the current understanding of these derivatives, providing a technical resource for scientists aiming to harness their potential.

Synthetic Strategies

The synthesis of 3-phenylprop-2-enamide derivatives is typically achieved through the condensation of a carboxylic acid and an amine. A common and efficient method involves the reaction of a substituted (E)-3-phenylacrylic acid chloride with an appropriate amine, such as an anthranilamide derivative.[4][5] This approach allows for the generation of a diverse library of compounds by varying the substituents on both reacting partners.

General Synthetic Protocol: Acyl Chloride and Amine Condensation

-

Acid Chloride Formation: A substituted cinnamic acid is refluxed with thionyl chloride (SOCl₂) to produce the corresponding (E)-3-phenylacrylic acid chloride. This is a standard method for activating the carboxylic acid for amidation.

-

Amide Bond Formation: The resulting acid chloride is then reacted with a chosen amine (e.g., an anthranilamide derivative) in a suitable solvent, often pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct.[4][5] The reaction is typically stirred at room temperature.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 3-phenylprop-2-enamide derivative.

Caption: General synthesis workflow for 3-phenylprop-2-enamide derivatives.

Anticancer Activity: Targeting Cellular Division

A significant body of research has focused on the potent antiproliferative activity of 3-phenylprop-2-enamide derivatives against a wide range of human cancer cell lines.[4][5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for the anticancer effects of many 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5]

-

Microtubule Function: Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

-

Inhibition: These derivatives bind to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubules. This disruption leads to a cascade of downstream effects.

-

Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5]

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cells.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR)

SAR studies have revealed that substitutions on the benzamide moiety are crucial for antiproliferative activity. Specifically, the presence of halogens at the 5-position of the benzamido ring enhances cytotoxic effects, with iodine substitution showing particularly potent activity.[4]

In Vitro Antiproliferative Activity Data

The following table summarizes the cytotoxic activity of selected 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivatives against various cancer cell lines.

| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 17t | 5-Iodo on benzamide | K562 (Leukemia) | 0.57 | [4] |

| 17u | 5-Iodo on benzamide | K562 (Leukemia) | 0.89 | [4] |

| 12k | 5-Chloro on benzamide | K562 (Leukemia) | 2.5 | [4] |

| 4e | p-Methoxy on N-phenyl | A549 (Lung) | 8.9 | [7] |

| 4f | p-Fluoro on N-phenyl | A549 (Lung) | 7.5 | [7] |

| 4f | p-Fluoro on N-phenyl | HeLa (Cervical) | 9.3 | [7] |

| 5c | Naphthalimide deriv. | HepG-2 (Liver) | 2.74 | [8] |

| 5c | Naphthalimide deriv. | MCF-7 (Breast) | 3.93 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effects of test compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.[7]

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 3-phenylprop-2-enamide derivatives (solubilized in DMSO) and a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The 3-phenylprop-2-enamide core is related to cinnamic acid, a compound known for its antimicrobial properties.[9] Consequently, many of its derivatives have been evaluated and found to possess significant activity against a range of pathogens, including bacteria and fungi.[10][11][12]

Spectrum of Activity and SAR

Derivatives of this class have demonstrated notable efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[9][11][12] The antimicrobial potency is influenced by the nature and position of substituents on the phenyl ring. For instance, compounds with furan and bromothiophene substituents have shown high antibacterial activity.[10] Similarly, 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives containing a 4-chloro-substituent on the phenyl ring were found to be potent against E. coli.[11]

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

| Compound Class | Substituent(s) | Organism | MIC (µg/mL) | Reference |

| Thiazole derivative | Naphthoquinone ring | S. aureus | 31.25 | [10] |

| Thiazole derivative | Phenyl at pos. 4 | S. aureus | 62.5 | [10] |

| Salicylanilide deriv. | 2-Bromo-phenyl | Gram-positive bacteria | 2500 - 5000 | [12] |

| Baylis-Hillman adduct | 4-Chloro-phenyl | E. coli | 14-16 | [11] |

| Baylis-Hillman adduct | 4-Fluoro-phenyl | C. albicans | 11 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Enzyme Inhibition

The structural features of 3-phenylprop-2-enamides make them effective inhibitors of various enzymes implicated in disease, highlighting their potential as targeted therapeutics.[13]

Key Enzyme Targets

-

Histone Deacetylase (HDAC): N-hydroxy-3-phenyl-2-propenamides are potent HDAC inhibitors.[14] HDACs are crucial in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. The compound NVP-LAQ824, belonging to this class, entered human clinical trials.[14]

-

Glycogen Phosphorylase (GP): 3-phenyl-2-propenamides have been identified as potent, glucose-sensitive inhibitors of human liver glycogen phosphorylase a, a key enzyme in glucose homeostasis and a target for type 2 diabetes.[15]

-

Xanthine Oxidase (XO): N-phenyl aromatic amide derivatives have been developed as potent XO inhibitors, with IC₅₀ values in the nanomolar range.[16] XO is a key enzyme in purine metabolism, and its inhibition is a primary treatment for hyperuricemia and gout.

-

Cholinesterases (AChE & BChE): Certain sulfonamide derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and targets for treating Alzheimer's disease.[17]

Enzyme Inhibition Data

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| N-hydroxy-3-phenyl-2-propenamides | HDAC | < 400 nM | [14] |

| N-phenyl aromatic amide (12r) | Xanthine Oxidase | 0.028 µM | [16] |

| N-phenylsulfonamide (8) | Acetylcholinesterase | 31.5 nM (Kᵢ) | [17] |

| N-phenylsulfonamide (8) | Butyrylcholinesterase | 24.4 nM (Kᵢ) | [17] |

Experimental Protocol: General Enzyme Inhibition Assay

-

Reaction Mixture: In a microplate well, combine a buffer solution, the specific enzyme, and varying concentrations of the inhibitor (test compound).

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the enzyme's specific substrate to start the reaction.

-

Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Other Notable Biological Activities

-

Anticonvulsant Activity: Cinnamamide derivatives have demonstrated broad anticonvulsant activity in various animal models of seizures and epilepsy.[2] The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore for these properties.[2]

-

Anti-inflammatory Activity: Phenylpropanoids are known to possess anti-inflammatory properties.[1] Derivatives of 1,3-disubstituted prop-2-en-1-one have been shown to inhibit neutrophilic inflammation by modulating MAPK and Akt signaling pathways.[18]

Conclusion and Future Perspectives

The 3-phenylprop-2-enamide scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have consistently demonstrated potent and diverse biological activities, most notably as anticancer agents targeting tubulin polymerization, as broad-spectrum antimicrobial compounds, and as specific inhibitors of clinically relevant enzymes. The ease of synthesis and the potential for extensive structural modification provide a robust platform for generating novel drug candidates.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. In vivo studies are essential to validate the promising in vitro results and to assess the safety and efficacy of these derivatives in preclinical models. Furthermore, the application of computational methods, such as molecular docking and dynamics simulations, will continue to be invaluable for rational drug design and for elucidating the precise molecular interactions that underpin the biological activity of this versatile chemical class.[16]

References

-

Title: Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy Source: PubMed Central URL: [Link]

-

Title: Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides Source: PubMed URL: [Link]

-

Title: N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E) Source: PubMed URL: [Link]

-

Title: Synthesis and structure-activity relationships of 3-phenyl-2-propenamides as inhibitors of glycogen phosphorylase a Source: PubMed URL: [Link]

-

Title: Plant-Derivatives Small Molecules with Antibacterial Activity Source: MDPI URL: [Link]

-

Title: Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries Source: PubMed URL: [Link]

-

Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: InPharm Association URL: [Link]

-

Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives Source: ResearchGate URL: [Link]

-

Title: Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study Source: PubMed URL: [Link]

-

Title: Mechanism of Action of Many Drugs Depend on Enzyme Inhibition Source: Scitechnol URL: [Link]

-

Title: Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors Source: PubMed URL: [Link]

-

Title: Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways Source: PMC - NIH URL: [Link]

-

Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source: PMC - NIH URL: [Link]

-

Title: Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties Source: PubMed URL: [Link]

Sources

- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pioneerpublisher.com [pioneerpublisher.com]

- 14. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 3-phenyl-2-propenamides as inhibitors of glycogen phosphorylase a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Mechanism of Action for 3-Phenylprop-2-ynamide as a Sirtuin Inhibitor

Abstract

This technical guide delineates a proposed mechanism of action for the novel small molecule, 3-Phenylprop-2-ynamide. In the absence of extensive published data on this specific compound, we hypothesize its function as an inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2. This proposition is founded on structural similarities to known enzyme inhibitors and the established roles of sirtuins as therapeutic targets in various pathologies, including cancer. This document provides a comprehensive roadmap for researchers and drug development professionals to investigate this hypothesis, detailing a logical, multi-stage experimental plan from initial in vitro validation to in vivo efficacy studies. Each stage is accompanied by detailed, field-proven protocols and illustrative diagrams to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Sirtuin Inhibition

The sirtuin (SIRT) family of proteins are Class III histone deacetylases (HDACs) that play a pivotal role in regulating a multitude of cellular processes, including gene expression, DNA repair, metabolism, and cell survival.[1][2] Unlike other HDACs, sirtuins are dependent on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity.[3] There are seven mammalian sirtuins (SIRT1-7), each with distinct subcellular localizations and substrate specificities.[1]

SIRT1 and SIRT2, in particular, have emerged as prominent targets in drug discovery. Their overexpression or dysregulation has been implicated in the progression of various cancers and neurodegenerative diseases.[1][4] For instance, SIRT1 can deacetylate and inactivate the tumor suppressor protein p53, thereby inhibiting apoptosis.[1] Consequently, the development of small molecule inhibitors that can modulate sirtuin activity holds significant therapeutic promise.[2][5]

This compound is a small molecule with structural features that suggest potential interactions with the substrate-binding domains of enzymes like sirtuins. While direct evidence of its biological activity is currently limited, its ynamide functional group and phenyl ring present a compelling case for investigation as a sirtuin inhibitor. This guide outlines a systematic approach to rigorously test this hypothesis.

Proposed Mechanism of Action: this compound as a Sirtuin Inhibitor

We propose that this compound functions as an inhibitor of SIRT1 and SIRT2. The proposed mechanism centers on the molecule's ability to bind to the active site of these enzymes, competing with their natural substrates, such as acetylated histones and p53. This inhibition would lead to the hyperacetylation of sirtuin substrates, thereby restoring their normal function. For example, the inhibition of SIRT1 would result in increased p53 acetylation, leading to the activation of downstream apoptotic pathways in cancer cells.

To visualize this proposed pathway, the following diagram illustrates the molecular cascade.